Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
Description
Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a pyrrolo[1,2-a]quinoline derivative characterized by a 7-methoxy substituent on the quinoline core and a 2-nitrobenzoyl group at position 1. Pyrrolo[1,2-a]quinolines are synthesized via cycloaddition or condensation reactions involving quinolinium ylides and dipolarophiles, with structural modifications influencing their bioactivity and physicochemical properties .
Properties
CAS No. |
853317-56-3 |
|---|---|
Molecular Formula |
C23H18N2O6 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H18N2O6/c1-3-31-23(27)17-13-21(22(26)16-6-4-5-7-20(16)25(28)29)24-18-11-9-15(30-2)12-14(18)8-10-19(17)24/h4-13H,3H2,1-2H3 |
InChI Key |
GDOOIVAEDCHSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4[N+](=O)[O-])C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of lepidine with phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include zinc/acetic acid or triphenylphosphine.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation can lead to the formation of carboxylic acids .
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of pyrrolo[1,2-a]quinoline derivatives, including ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.
Case Study: Efficacy Against Mycobacterium tuberculosis
A study evaluated several pyrrolo[1,2-a]quinoline derivatives for their anti-tubercular efficacy using the resazurin microplate assay. The results demonstrated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against the H37Rv strain and MDR strains of Mycobacterium tuberculosis .
Table 1: Anti-Tubercular Activity of Pyrrolo[1,2-a]quinoline Derivatives
| Compound Name | MIC (µg/mL) | Strain Type |
|---|---|---|
| This compound | 8 - 128 | H37Rv and MDR strains |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | 8 | H37Rv |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | 16 | MDR strains |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinities and interactions of this compound with target proteins involved in Mycobacterium tuberculosis pathogenesis. These studies suggest that the compound may interact effectively with critical enzymes or receptors within the bacterium, potentially inhibiting its growth .
Cytotoxicity Assessment
In addition to its anti-tubercular properties, the cytotoxic effects of this compound have been assessed to ensure its safety profile for potential therapeutic use. Preliminary findings indicate that while exhibiting significant antimicrobial activity, the compound maintains a favorable cytotoxicity profile when tested against various human cell lines .
Pharmacokinetic Properties
The pharmacokinetic evaluation of this compound has been performed using computational methods to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics. The results suggest that this compound possesses drug-like properties conducive to further development as a therapeutic agent .
Table 2: Predicted Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Liver |
| Excretion | Renal |
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound differs from analogs in substituent positions and functional groups. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Assumed molecular formula based on substituent patterns.
Key Observations:
- Benzoyl Modifications : The 2-nitrobenzoyl group introduces steric hindrance and strong electron-withdrawing effects, distinct from 4-chloro or trimethoxybenzoyl analogs, which may influence receptor binding .
- Fused Systems: Benzo[f]-fused derivatives (e.g., ) exhibit extended conjugation, shifting UV-Vis absorption and reducing solubility compared to non-fused analogs.
Table 2: Yield and Reaction Conditions
Biological Activity
Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate (CAS Number: 853317-56-3) is a compound of significant interest due to its potential biological activities, particularly in the realms of antimycobacterial and anticancer properties. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically yields compounds with high purity (>99%) as confirmed by high-performance liquid chromatography (HPLC) . The compound's structure features a pyrroloquinoline core, which is known for its diverse pharmacological properties.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of pyrroloquinoline derivatives, including this compound. These compounds have been evaluated against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. The resazurin microplate assay demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against the H37Rv strain .
Table 1: Antimycobacterial Activity of Pyrroloquinoline Derivatives
| Compound | MIC (µg/mL) | Strain Tested |
|---|---|---|
| This compound | 8 - 128 | H37Rv and MDR strains |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | 8 | H37Rv |
The promising anti-TB activity has led researchers to explore the molecular targets and mechanisms through computational docking studies, which suggest favorable binding interactions with target proteins involved in mycobacterial metabolism .
Cytotoxicity and Anticancer Properties
In addition to its antimycobacterial effects, this compound has shown notable cytotoxicity against various cancer cell lines. The compound acts as a tubulin polymerization inhibitor by binding at the colchicine site on β-tubulin .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.1 | Tubulin polymerization inhibition |
| MCF-7 | 0.2 | Induction of apoptosis |
| A549 | 0.5 | Tubulin polymerization inhibition |
The most active derivatives in this series exhibited sub-nanomolar GI50 values against solid tumor lines, indicating their potential as effective anticancer agents. The selectivity towards cancer cells over normal lymphocytes suggests a favorable therapeutic index .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to disrupt microtubule dynamics in cancer cells while maintaining lower toxicity levels in normal cells. This dual action not only enhances its potential as an anticancer agent but also positions it as a candidate for further development in treating resistant Mycobacterium tuberculosis strains.
Q & A
Q. What are the optimized synthetic routes for Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate?
The synthesis typically involves a multi-step protocol:
Quinolinium salt formation : React 7-methoxyquinoline with a brominated ketone (e.g., phenacyl bromide) in a solvent like propylene oxide (40 mL, room temperature, 40 hours) to generate the quinolinium intermediate .
Cycloaddition : Add ethyl propiolate as a dipolarophile to induce [3+2] cycloaddition, forming the pyrrolo[1,2-a]quinoline core .
Functionalization : Introduce the 2-nitrobenzoyl group via acylation under mild acidic conditions.
Purification : Recrystallize from methanol-CHCl₃ mixtures to achieve yields of ~50–60% .
Key Parameters : Solvent choice (propylene oxide enhances reactivity), reaction time (40–48 hours), and stoichiometric ratios (1:1.4 quinoline to brominated reagent).
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural validation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.39 (t, CH₂CH₃), 3.92 (s, OCH₃), and 7.95 (d, aromatic protons) confirm substituent positions .
- FT-IR : Bands at 1708–1709 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (amide/ketone C=O) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 61.08% calc. vs. 61.31% found for brominated analogs) .
- X-ray Crystallography (if applicable): Resolve spatial arrangement of the nitrobenzoyl and methoxy groups .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃); limited solubility in water .
- Stability :
- pH : Stable at neutral pH but hydrolyzes under strongly acidic/basic conditions (e.g., ester group cleavage at pH < 2 or > 12) .
- Temperature : Decomposes above 200°C; store at 4°C in inert atmospheres .
Q. Which spectroscopic techniques are critical for monitoring reaction progress?
Q. How does the methoxy group at position 7 influence reactivity?
The 7-methoxy group:
- Electron Donation : Activates the quinoline ring for electrophilic substitution, directing nitrobenzoyl acylation to position 1 .
- Steric Effects : Minimizes steric hindrance compared to bulkier substituents (e.g., 4-chlorophenyl), enhancing reaction yields .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodology : Use molecular docking (AutoDock Vina) to predict interactions with targets like CK2 kinase or fungal lanosterol demethylase .
Q. What computational tools are recommended to analyze electronic properties relevant to its mechanism?
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., 100 ns trajectories in GROMACS) .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Reassess IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity , CLSI guidelines for antifungal tests ).
- Control for Impurities : Verify purity via HPLC-MS; trace solvent residues (e.g., DMSO) may artifactually enhance activity .
- Cell Line-Specific Effects : Test across multiple lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific mechanisms .
Q. What strategies improve yield in large-scale synthesis?
- Flow Chemistry : Continuous reactors reduce side reactions (residence time < 10 minutes at 80°C) .
- Catalytic Optimization : Use Pd/C or Ni catalysts for nitro group reductions (avoids over-reduction to amine byproducts) .
- Crystallization Engineering : Seed with micronized templates to enhance crystal uniformity and yield .
Q. How does the nitrobenzoyl moiety influence intermolecular interactions in solid-state structures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
